4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- is a heterocyclic compound belonging to the benzoxazepine family. This compound features a seven-membered ring consisting of both nitrogen and oxygen atoms, with a bromine atom substituting one of the hydrogen atoms on the benzene ring. Benzoxazepines are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The compound has garnered interest due to its structural characteristics and the biological properties associated with benzoxazepines, such as anticancer and anti-inflammatory effects .
The synthesis of 4,1-benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- can be accomplished through various methodologies. A common approach involves cyclization reactions starting from substituted isoindole derivatives. One notable method includes the reaction of isoquinoline with activated acetylenes in the presence of water to yield benzoxazepine derivatives. Additionally, microwave-assisted synthesis and Cu(I)-catalyzed cycloaddition have been reported to enhance yield and efficiency during industrial production.
In laboratory settings, the synthesis often employs reagents such as sodium hydride or potassium carbonate as bases to facilitate cyclization. The reaction conditions typically involve controlling temperature and pH to optimize product formation. For example, in one synthesis route, 2-amino-5-chloro-2-benzoxazepin was dissolved in ethanol and reacted under specific conditions to yield the desired product .
The molecular structure of 4,1-benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- features a seven-membered ring that includes a nitrogen atom and an oxygen atom within its framework. The bromine atom is positioned at the 7th carbon of the benzene moiety.
4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- undergoes several chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize sodium methoxide or other nucleophiles under controlled conditions to ensure desired product formation .
The mechanism of action for 4,1-benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- involves its interaction with specific molecular targets within biological systems. Research indicates that certain derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This suggests that the compound may inhibit pathways critical for cancer cell proliferation .
4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- typically appears as a crystalline solid. Its melting point is reported to be around 150–155 °C.
The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but exhibits limited solubility in water. Its reactivity profile includes susceptibility to electrophilic aromatic substitution due to the presence of the bromine atom.
Relevant data include:
4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- has several scientific applications:
Systematic Nomenclature
The compound is systematically named following International Union of Pure and Applied Chemistry (IUPAC) conventions:
Table 1: Nomenclature Systems for 7-Bromo-1,5-dihydro-4,1-Benzoxazepin-2(3H)-one
Naming Convention | Identifier | CAS Registry |
---|---|---|
IUPAC Systematic Name | 7-Bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one | 886756-67-8 |
Hantzsch-Widman Variant | 7-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | 886756-67-8 |
Fusion Nomenclature | 7-Bromo-1,5-dihydro-benzo[d][1,4]oxazepin-2(3H)-one | 886756-67-8 |
Molecular Architecture
Table 2: Key Structural Parameters of 7-Bromo-1,5-dihydro-4,1-Benzoxazepin-2(3H)-one
Structural Feature | Chemical Significance |
---|---|
Benzoxazepine Core | Rigid bicyclic scaffold enabling target selectivity |
C7 Bromine Substituent | Enhances lipophilicity (cLogP ≈ 2.1) and resonance effects |
Lactam Carbonyl (C2=O) | Hydrogen-bond acceptor for receptor docking |
Methylene Bridge (C1-CH₂-O) | Conformational flexibility for bioactive alignment |
Early Development (1960s–1990s)
Benzoxazepines originated as bioisosteric analogs of benzodiazepines, which dominated central nervous system (CNS) drug development in the 1960s. Unlike their diazepine counterparts containing a benzo-1,4-diazepine core (e.g., bromazepam, CAS 1812-30-2), benzoxazepines replace the N-methyl group with an oxygen atom, fundamentally altering electronic distribution and metabolic pathways. This substitution aimed to circumvent the sedation and dependence liabilities associated with classical benzodiazepines while retaining anxiolytic potential. Initial synthetic efforts focused on C3-hydroxy derivatives for CNS applications, though clinical evaluation revealed suboptimal blood-brain barrier penetration compared to diazepines [4] [7].
Oncology-Focused Renaissance (2000s–Present)
A paradigm shift occurred when researchers discovered benzoxazepines' utility in oncology through kinase inhibition:
Table 3: Key Milestones in Benzoxazepine-Based Drug Discovery
Timeline | Compound/Class | Therapeutic Advancement | Mechanistic Insight |
---|---|---|---|
1975 | Bromazepam (benzodiazepine) | Marketed anxiolytic | GABAₐ receptor modulation |
2008 | Bozepinib | First antitumor benzoxazepine | HER2/PKR inhibition; apoptosis induction |
2021 | 7c/9a derivatives | Pyroptosis-inducing agents; optimized HER2 inhibitors | Caspase-1 activation; HER2 structure-activity relationship |
Synthetic Methodology Innovations
Parallel advancements in synthetic chemistry enhanced access to benzoxazepine scaffolds:
The trajectory of 7-bromo-1,5-dihydro-4,1-benzoxazepin-2(3H)-one exemplifies how targeted structural modifications—particularly C7 halogenation and lactam preservation—convert a classical scaffold into modern therapeutic candidates. Its progression from CNS applications to oncology underscores the importance of scaffold repurposing in medicinal chemistry [3] [6] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9